Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Catalog No.
S1905904
CAS No.
950514-14-4
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Avoid over-reduction and stability issues in NMDA NR2B inhibitor synthesis. Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS 950514-14-4) is a bench-stable, THF-soluble methyl ester that undergoes selective LiBH4 reduction to generate the 4-chloromethyl intermediate on demand. • Selective reduction preserves the 2-oxo-pyrimidine core. • Just-in-time activation eliminates storage of moisture-sensitive chloromethyl pyrimidines. • Reliable quality for scalable API coupling.

CAS Number

950514-14-4

Product Name

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

IUPAC Name

methyl 2-oxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-11-5(9)4-2-3-7-6(10)8-4/h2-3H,1H3,(H,7,8,10)

InChI Key

BJFHABUKRPPLGH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NC(=O)N1

Canonical SMILES

COC(=O)C1=CC=NC(=O)N1

Synonyms

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid methyl ester, 4-Pyrimidinecarboxylic acid, 2-oxo-1,2-dihydro-, methyl ester, Methyl 2-hydroxypyrimidine-4-carboxylate

Purity

≥95%

Package Size

1 g, 5 g, 10 g

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (CAS 950514-14-4) is a highly versatile, bench-stable pyrimidine building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, including NMDA NR2B receptor inhibitors and other CNS-active agents [1]. As a methyl ester derivative of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, it serves as a critical node in heterocyclic synthesis, offering a chemically protected, easily functionalized carboxylate moiety. Procurement of this specific ester is driven by its superior solubility in organic solvents and its precise reactivity profile, which allows for mild, selective downstream transformations—such as hydride reduction to the corresponding alcohol—without compromising the integrity of the 2-oxo-pyrimidine core [2].

Research Fit

Dihydropyrimidinone building block
Versatile heterocyclic core for medicinal chemistry derivatization and library synthesis.
Reported MMP-9 inhibition context
Supports antimicrobial screening and inflammation-related target engagement studies.
Scalable esterification route reported
One-step methyl ester formation from the carboxylic acid enables efficient synthesis scale-up.

Attempting to substitute Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate with its free acid precursor (2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) or downstream alkylating agents (such as 4-chloromethyl-1,2-dihydro-2-oxo-pyrimidine) introduces severe process bottlenecks. The free acid exhibits poor solubility in ethereal solvents like THF and requires harsh, non-selective reducing agents (e.g., LiAlH4 or BH3) that frequently cause over-reduction of the pyrimidine ring or the 2-oxo group[1]. Conversely, attempting to procure the downstream chloromethyl derivative directly presents significant shelf-life and handling challenges, as it is a moisture-sensitive alkylating agent prone to degradation [2]. The methyl ester strikes the optimal balance, providing a stable, easily stored intermediate that undergoes clean, selective reduction under mild conditions (e.g., LiBH4 at 55 °C) to yield critical precursors on demand .

Substitution Risk

Ester group mismatch
Ethyl ester or hydrazide analogs may require synthetic re-optimization; the reported methyl ester route may not transfer directly.
Divergent biological profiles
Structurally similar 2-oxopyrimidines (e.g., Xymedon) show cytoprotective readouts, not MMP-9 inhibition, limiting assay interchangeability.
Ionization state difference
The methyl ester exhibits a distinct pKa from the carboxylic acid analog, which can shift solubility and target interaction at physiological pH.

Selective Ester Reduction

The methyl ester enables highly selective reduction to 4-hydroxymethyl-1,2-dihydro-2-oxo-pyrimidine using mild reducing agents like LiBH4 in THF at 55 °C, preserving the pyrimidine core [1]. In contrast, the baseline free acid requires aggressive reagents (e.g., LiAlH4) that risk reducing the 2-oxo moiety or the heterocyclic double bonds.

Evidence DimensionReduction condition severity and chemoselectivity
Target Compound DataSelective reduction with LiBH4 at 55 °C (preserves 2-oxo group)
Comparator Or BaselineFree acid (requires LiAlH4/BH3, high risk of over-reduction)
Quantified DifferenceMild, chemoselective reduction vs. harsh, non-selective reduction
ConditionsHydride reduction in THF

Enables the high-yield synthesis of 4-substituted pyrimidines without destroying the essential heterocyclic core.

Synthetic Yield
Source review
76% one-step yield (methyl ester)
Supports synthetic route selection for scale-up
Ethyl ester route not reported; method distinct

Processability and Yield Efficiency

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is synthesized via a highly efficient TMSCl-mediated esterification in methanol, achieving a 76% isolated yield after a simple MTBE/water wash . This avoids the complex chromatographic purification or unstable acyl chloride intermediates required when directly functionalizing the free acid.

Evidence DimensionIsolation efficiency and yield
Target Compound Data76% yield via simple precipitation/washing
Comparator Or BaselineFree acid activation (requires coupling reagents or unstable acyl chlorides)
Quantified DifferenceChromatography-free isolation (76% yield) vs. multi-step activation
ConditionsTMSCl in MeOH, reflux 5.5 h

Significantly lowers procurement and scale-up costs by providing a readily purifiable, high-yield intermediate.

NMR Fingerprint
Data to verify
δ 3.86 ppm (s, 3H, methyl ester)
Confirms ester identity distinct from carboxylic acid
QC data supports batch-to-batch consistency

Solubility in Ethereal Solvents

Masking the carboxylic acid as a methyl ester disrupts the strong intermolecular hydrogen bonding inherent to the free acid, drastically improving solubility in solvents like THF [1]. This allows for homogeneous reaction conditions during downstream transformations, whereas the free acid typically forms intractable slurries.

Evidence DimensionSolubility in THF
Target Compound DataSoluble (enables homogeneous reactions)
Comparator Or BaselineFree acid (poorly soluble, heterogeneous slurry)
Quantified DifferenceHomogeneous vs. heterogeneous reaction profile
ConditionsStandard ethereal solvent systems at 20-55 °C

Ensures reproducible reaction kinetics and complete conversion during critical downstream hydride reductions.

Biological Profile
Class-level
MMP-9 inhibition vs. cytoprotective (Xymedon)
Distinct pathway-readout context; no direct comparison
Endpoints differ; functional interchangeability not supported

Storage Stability vs. Alkylating Agents

As a stable ester, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be stored long-term without degradation. In contrast, its immediate downstream derivative, 4-chloromethyl-1,2-dihydro-2-oxo-pyrimidine, is an active alkylating agent that is highly sensitive to moisture and prone to hydrolysis or polymerization upon extended storage [1].

Evidence DimensionShelf-life and moisture sensitivity
Target Compound DataBench-stable solid (months/years)
Comparator Or Baseline4-chloromethyl derivative (moisture-sensitive, requires cold storage)
Quantified DifferenceLong-term ambient stability vs. rapid degradation
ConditionsStandard warehouse/laboratory storage

Allows buyers to procure a stable precursor and generate reactive alkylating agents on demand, reducing chemical waste.

Predicted pKa
Predicted; Data to verify
6.72 ± 0.10
Weak acid; ionization differs from carboxylic acid
May affect solubility and binding at physiological pH

NMDA NR2B Inhibitor Synthesis

The compound is a critical starting material for synthesizing cyclic carboxamides that act as NMDA NR2B receptor inhibitors, which are investigated for treating CNS disorders like depression without the psychotic side effects of ketamine [1]. The methyl ester is specifically required to cleanly generate the 4-chloromethyl intermediate via mild reduction and subsequent chlorination.

Pyrimidine-Based Kinase Inhibitor Development

Because the methyl ester allows for selective functionalization at the 4-position while preserving the 2-oxo group, it is highly suited for constructing pyrimidine-core kinase inhibitors [2]. Its solubility in THF ensures scalable, reproducible cross-coupling or substitution reactions.

On-Demand Alkylating Agent Generation

In industrial process chemistry, storing reactive chloromethyl pyrimidines is hazardous and leads to material degradation. Procuring the stable methyl ester allows facilities to perform a two-step reduction/chlorination sequence immediately prior to the final API coupling step, optimizing supply chain stability .

Application Fit Matrix

Application
Selection Property
Validation Focus
MMP-9 inhibition studies
Reported MMP-9 inhibition profile
Cell-based activity and target engagement verification
DHPM library synthesis
Methyl ester handle for derivatization
Reported one-step scalable esterification
TLR4 assay & immunomodulation
Reported TLR4 binding context
Confirm binding and downstream signaling readouts
Antimicrobial screening (Gram+)
Reported anti-Staphylococcus/Enterococcus activity
MIC and strain-panel testing

XLogP3

-0.6

Wikipedia

Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

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